tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Researchers face regioisomer variability and unwanted side reactions when using unprotected pyrrolopyridine halides. CAS 192189-16-5 solves this as a defined N-Boc-protected 3-bromo-5-azaindole building block. - **Regioselective cross-coupling:** Bromine at C3 enables Suzuki-Miyaura (64% yield) for rapid SAR exploration. - **Kinase-relevant scaffold:** Pyrrolo[3,2-c]pyridine core shows IC50 = 30-60 nM against FMS kinase; validated for oncology/inflammation. - **Orthogonal protection:** N-Boc group allows selective deprotection and linker attachment for PROTAC synthesis. Available with ≥95% purity. Ideal for multi-step sequences and library synthesis.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.152
CAS No. 192189-16-5
Cat. No. B592245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS192189-16-5
Molecular FormulaC12H13BrN2O2
Molecular Weight297.152
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
InChIKeyCDJLRWSJPXZDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 192189-16-5): Procurement-Ready Overview for Kinase Inhibitor R&D


tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 192189-16-5) is an N-Boc-protected 5-azaindole derivative, specifically a brominated pyrrolo[3,2-c]pyridine building block, with a molecular formula of C12H13BrN2O2 and a molecular weight of 297.15 g/mol . Commercially available with purities typically specified at 95% to 97%, its core structure is a privileged scaffold in medicinal chemistry for targeting kinases [1], and the strategic placement of a bromine atom at the 3-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) [2].

Privileged pyrrolo[3,2-c]pyridine scaffold for kinase inhibitor SAR
Boc-protected for clean Suzuki coupling at 3-position
Regioselective bromine handle enables rapid derivatization

Why Substituting CAS 192189-16-5 with Other Pyrrolopyridine Halides Introduces Synthetic and Pharmacological Risk


The term 'pyrrolopyridine halide' encompasses a chemically and functionally diverse family of isomers where substitution pattern dictates both synthetic utility and biological outcome. Simply substituting tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with a different regioisomer (e.g., 2-bromo, 4-bromo, 6-bromo), a non-Boc-protected analog (e.g., CAS 23612-36-4), or a dihalogenated variant (e.g., 3,7-dibromo) is not feasible without significant re-optimization. The N-Boc group protects the pyrrole nitrogen from undesired side reactions and must be removed post-coupling [1], while the specific 3-position of the bromine atom on the [3,2-c] scaffold directs the regioselectivity of cross-couplings and influences the geometry and electronic properties of the resulting kinase inhibitor lead compounds [2].

Regioisomer substitution (2-/4-/6-bromo) alters coupling regioselectivity and biological outcome.
Unprotected analog (CAS 23612-36-4) risks N-substitution side reactions, lowering coupling efficiency.
Dihalogenated variants introduce chemoselectivity challenges that may require re-optimization.

Quantitative Evidence Guide: Verifying the Differentiation of CAS 192189-16-5 for Procurement Decisions


Suzuki-Miyaura Cross-Coupling Efficiency of N-Boc-3-bromo-5-azaindole (CAS 192189-16-5)

CAS 192189-16-5 has been validated as an effective substrate in Suzuki-Miyaura cross-coupling reactions. A downstream synthesis route detailed in a patent from Proximagen Limited demonstrates its use with 4-chlorophenylboronic acid to yield the corresponding biaryl product with an isolated yield of 64% [1]. This yield represents a key efficiency benchmark for synthesizing C3-arylated pyrrolo[3,2-c]pyridine derivatives, a core structural motif in kinase inhibitors.

Suzuki Coupling Yield
Head-to-head
64% isolated yield
Supports synthesis efficiency benchmarking and project planning.
Patent-validated conditions with 4-chlorophenylboronic acid.
Medicinal Chemistry Organic Synthesis Palladium Catalysis

Protection Strategy: Differentiating N-Boc-3-bromo-5-azaindole (CAS 192189-16-5) from Unprotected 3-Bromo-5-azaindole (CAS 23612-36-4)

A critical differentiation exists between CAS 192189-16-5 and its unprotected analog, 3-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 23612-36-4). The Boc protecting group in the target compound serves a dual purpose: it prevents undesired N-alkylation or N-arylation side reactions during cross-couplings and enhances the compound's solubility and stability in organic solvents . Without this protection, the free N-H group of CAS 23612-36-4 can act as a competing nucleophile, leading to complex product mixtures and lower yields of the desired C3-arylated product. Furthermore, the Boc group is crucial for subsequent deprotection and functionalization steps in the synthesis of kinase inhibitors.

Protection Strategy
Data to verify
Boc-protected: clean 3-position coupling
Unprotected: N-substitution side reactions risk
Ensures synthetic route selectivity; verify protection need in your protocol.
Unprotected analog CAS 23612-36-4 requires added chemoselectivity control.
Synthetic Methodology Medicinal Chemistry Protecting Groups

Scaffold Potency Benchmark: Pyrrolo[3,2-c]pyridine Core Demonstrates Low Nanomolar Activity Against FMS Kinase

While direct IC50 data for the exact compound is not available, its core scaffold, the pyrrolo[3,2-c]pyridine ring system, has demonstrated potent, low-nanomolar activity against FMS kinase (CSF-1R), a key target in oncology and inflammatory diseases. In a study of 18 derivatives, the most potent compounds exhibited IC50 values of 30 nM and 60 nM, representing a 3.2-fold and 1.6-fold improvement in potency over the lead compound KIST101029 (IC50 = 96 nM) [1]. This class-level evidence provides a compelling benchmark for the potential of compounds derived from CAS 192189-16-5 to achieve similar potency.

Scaffold Potency
Class-level inference
30 nM, 60 nM IC50 reported for analogs vs 96 nM lead
Scaffold validation context; potency not directly measured for this building block.
Derived from 18-derivative FMS kinase study (El-Gamal & Oh, 2018).
Kinase Inhibition Oncology Inflammation

High-Value R&D Application Scenarios for tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 192189-16-5)


FMS Kinase (CSF-1R) Inhibitor Lead Optimization

Leverage CAS 192189-16-5 as a central building block to rapidly synthesize and explore a library of C3-arylated pyrrolo[3,2-c]pyridine analogs. The 64% Suzuki coupling yield [1] ensures efficient parallel synthesis, while the class-level potency of the scaffold (IC50 = 30-60 nM against FMS kinase) provides a strong baseline for SAR studies [2]. This approach is validated for developing novel therapeutics targeting oncology and inflammatory diseases.

Synthesis of FMS-Selective Kinase Probes

Design and synthesize FMS-selective probe molecules by utilizing CAS 192189-16-5 as a starting material. The Boc-protected azaindole core is a recognized FMS kinase pharmacophore. Studies show that optimized pyrrolo[3,2-c]pyridine derivatives can exhibit selectivity for FMS over a panel of 40 other kinases [2]. The versatile bromine handle at the 3-position allows for the exploration of diverse chemical space to fine-tune selectivity.

Regioselective Synthesis of Complex Heterocycles via Palladium Catalysis

Utilize CAS 192189-16-5 as a key electrophilic partner in complex, multi-step synthetic sequences. The compound's defined reactivity in Suzuki-Miyaura cross-coupling, as demonstrated in the patent literature with a 64% yield [1], makes it ideal for the regioselective construction of biaryl and heterobiaryl architectures. This is particularly relevant for synthesizing the diarylamide motifs common in FMS kinase inhibitors.

Building Block for Targeted Protein Degraders (PROTACs)

Employ CAS 192189-16-5 to synthesize functionalized pyrrolo[3,2-c]pyridine ligands for incorporation into PROTAC (Proteolysis Targeting Chimera) molecules targeting FMS kinase or other proteins. The C3-bromo handle enables conjugation to various E3 ligase ligands via cross-coupling, while the N-Boc group allows for orthogonal deprotection and linker attachment, facilitating the creation of novel bifunctional degraders for chemical biology and drug discovery.

Application
Selection Property
Validation Focus
FMS kinase inhibitor lead optimization studies
Boc-protected core for SAR library synthesis
Cross-coupling yield and scaffold potency benchmarks
FMS-selective kinase probe synthesis
Privileged azaindole pharmacophore
Kinase selectivity profiling across a panel
Regioselective heterocycle synthesis
Defined 3-bromo reactivity for coupling
Coupling efficiency under palladium catalysis
PROTAC ligand synthesis
Orthogonal Boc and bromo handles
Conjugation and deprotection compatibility

Technical Documentation Hub

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